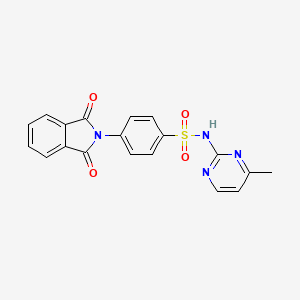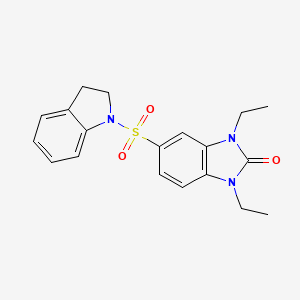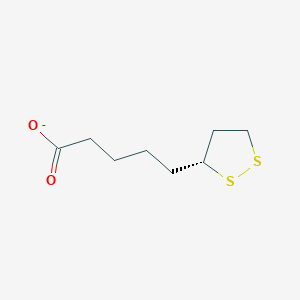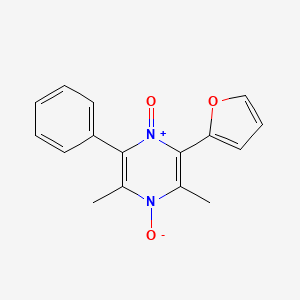![molecular formula C15H12N6 B1223976 N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine and related tetrazolo[1,5-a]quinoxaline derivatives have been a focal point in chemical research, particularly for their structural complexity and potential in synthesizing novel compounds. Klicnar et al. (1990) examined the structure of tetrazolo[1,5-a]quinoxaline derivatives, revealing how they react with carbanions to form enaminoketones and enamino esters. These studies are fundamental for understanding the molecular configurations and potential chemical reactions involving tetrazolo[1,5-a]quinoxaline derivatives (Klicnar et al., 1990).
Antimicrobial and Antitumor Applications
A significant portion of research on tetrazolo[1,5-a]quinoxaline derivatives, including N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine, focuses on their antimicrobial and antitumor properties. Al-Marhabi et al. (2015) synthesized novel tetrazolo[1,5-a]quinoxalines and found them to exhibit substantial inhibitory effects against tumor cell lines and bacteria, showcasing their dual activity as anticancer and antimicrobial agents. The derivatives exhibited higher inhibitory effects than the reference drug doxorubicin, with minimal toxicity to normal cells (Al-Marhabi et al., 2015). Similarly, Kim et al. (2001) synthesized 4-substituted tetrazolo[1,5-a]quinoxalines with reported antibacterial, antifungal, and algicidal activities against various strains (Kim et al., 2001).
Innovative Synthetic Methods
Innovative synthetic methods for tetrazolo[1,5-a]quinoxaline derivatives are also a significant area of research, contributing to the field of medicinal chemistry and drug design. Kalinski et al. (2006) described a combinatorial synthetic route that yields fused tetrazolo[1,5-a]quinoxalines, showcasing the potential for high diversity and good yield in synthesizing these compounds (Kalinski et al., 2006). Furthermore, Ladani et al. (2011) highlighted a microwave-assisted synthesis method for tetrazolo[1,5-a]quinoline-based compounds, demonstrating a rapid, simple, and environmentally friendly process, with the derivatives exhibiting promising antimicrobial activity (Ladani et al., 2011).
Propiedades
Nombre del producto |
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine |
|---|---|
Fórmula molecular |
C15H12N6 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-15-18-19-20-21(15)13-8-3-2-7-12(13)17-14/h2-9H,1H3,(H,16,17) |
Clave InChI |
PFJPWAHAOJVVLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)
![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)

![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)

![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)

![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)